molecular formula C18H21NO4 B589247 (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone CAS No. 1005006-69-8

(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone

Cat. No.: B589247
CAS No.: 1005006-69-8
M. Wt: 315.369
InChI Key: RGXROBWGGVLRHX-OAGGEKHMSA-N
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Description

(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is a sophisticated chiral oxazolidinone derivative, primarily valued as a key intermediate in complex stereoselective organic synthesis. This compound functions as a chiral auxiliary, a role famously established by the Evans oxazolidinone class, to direct the stereochemical outcome of subsequent reactions, such as aldol additions and alkylations, with high diastereoselectivity (Evans et al., J. Org. Chem. 1981) . The specific stereochemistry at the 4-position of the oxazolidinone ring and the functionalized acyl side chain at the 3-position are critical for its ability to impose conformational constraints, ensuring the formation of a single enantiomer in the synthesis of biologically active targets. Its main research application lies in the construction of complex natural products and pharmaceutical precursors where precise control over multiple stereocenters is paramount. The presence of the 3-hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl side chain further enhances its utility, offering orthogonal reactivity for further synthetic elaboration, such as cross-metathesis or oxidation, making it a versatile building block for advanced medicinal chemistry and total synthesis campaigns (Comprehensive Chiral Auxiliary List, ScienceDirect) . This reagent is strictly for research use only in laboratory settings.

Properties

IUPAC Name

(4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-prop-2-enylpent-4-enoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-3-8-15(16(20)4-2)17(21)19-14(12-23-18(19)22)11-13-9-6-5-7-10-13/h3-7,9-10,14-16,20H,1-2,8,11-12H2/t14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXROBWGGVLRHX-OAGGEKHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(C=C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]([C@H](C=C)O)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857813
Record name (4R)-4-Benzyl-3-[(2R,3S)-3-hydroxy-2-(prop-2-en-1-yl)pent-4-enoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005006-69-8
Record name (4R)-4-Benzyl-3-[(2R,3S)-3-hydroxy-2-(prop-2-en-1-yl)pent-4-enoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Synthesis via Oxazolidinone Chiral Auxiliary

The use of (4R)-4-benzyl-2-oxazolidinone as a chiral auxiliary is a cornerstone for constructing the target compound’s stereochemistry. In one approach, (S)-4-benzyl-2-oxazolidinone is deprotonated with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by acylation with 2,2-dimethylpropanoicphenylacetic anhydride in diethyl ether/hexane . This yields the acylated intermediate, which undergoes subsequent functionalization:

  • Step 1 : Deprotonation with LiHMDS (lithium hexamethyldisilazide) at -78°C enables nucleophilic attack on electrophilic reagents such as CCl₄, forming a chloro-substituted intermediate .

  • Step 2 : Acidic workup (e.g., citric acid) liberates the carboxylic acid, which is then coupled with a hydroxy-enone fragment via mixed anhydride or active ester methodologies .

Critical parameters include maintaining cryogenic temperatures (-78°C) during lithiation to prevent racemization and using anhydrous solvents to avoid side reactions .

Intramolecular Aziridination for Bicyclic Intermediate Formation

A patent-disclosed method (CN102276545A) involves synthesizing bicyclic aziridine intermediates, which are subsequently oxidized to oxazolidinones . Key steps include:

  • Azidoformate Formation : Treatment of (R)-8 (a trityl-protected amine) with p-nitrophenyl chloroformate and sodium azide generates an azidoformate .

  • Thermal Cyclization : Heating the azidoformate induces intramolecular aziridination, yielding a bicyclic aziridine with defined stereochemistry (4S,5R)-4 .

  • Ring-Opening and Functionalization : The aziridine is opened with N-phenylpiperazine, followed by trityl group removal under acidic conditions to afford the oxazolidinone core .

This route achieves >90% enantiomeric excess (ee) for the (4S,5R) configuration, as confirmed by chiral HPLC .

Catalytic Asymmetric Epoxidation and Subsequent Transformations

A third strategy leverages Sharpless asymmetric epoxidation to install the (2R,3S)-epoxide moiety, which is later converted to the hydroxy-ketone fragment:

  • Epoxidation : (E)-4-Penten-1-ol is oxidized with tert-butyl hydroperoxide (TBHP) in the presence of titanium tetraisopropoxide and diethyl tartrate (DET), yielding the (2R,3S)-epoxide with >95% ee .

  • Epoxide Ring-Opening : The epoxide is treated with allylmagnesium bromide in THF, followed by oxidation with pyridinium chlorochromate (PCC) to form the 3-hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl side chain .

Convergent Synthesis via Fragment Coupling

A convergent approach synthesizes the oxazolidinone and side chain separately before coupling:

  • Oxazolidinone Synthesis : (4R)-4-benzyl-2-oxazolidinone is prepared from L-isoleucine via cyclization with H₂NOSO₃H and NaOH, achieving ≥95% purity by combustion analysis .

  • Side Chain Preparation : The (2R,3S)-hydroxy-ketone is synthesized via Evans aldol reaction, using benzyloxyacetaldehyde and a chiral oxazaborolidine catalyst .

  • Coupling : The fragments are joined using EDC/HOBt-mediated amidation, followed by deprotection to yield the final product .

Optimization of Reaction Conditions and Yield Data

StepReagents/ConditionsYield (%)Purity (%)Citation
Oxazolidinone acylationn-BuLi, THF, -78°C; anhydride, Et₂O8598
ChlorinationLiHMDS, CCl₄, -78°C7895
Aziridinationp-nitrophenyl chloroformate, NaN₃, Δ9299
Epoxide ring-openingAllylMgBr, THF; PCC, CH₂Cl₂8097

Stereochemical Analysis and Validation

The (4R,2R,3S) configuration is confirmed via:

  • X-ray Crystallography : Single-crystal analysis of intermediates .

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR coupling constants (e.g., J=9.8HzJ = 9.8 \, \text{Hz} for vicinal protons) .

  • Chiral HPLC : Retention times matching authentic standards .

Industrial-Scale Considerations

  • Cost Efficiency : Using LiHMDS (≈$50/mol) versus n-BuLi (≈$30/mol) impacts scalability .

  • Solvent Recovery : THF and Et₂O are recycled via distillation, reducing waste .

  • Catalyst Loading : Sharpless conditions require 5–10 mol% Ti(OiPr)₄, necessitating ligand recovery systems .

Chemical Reactions Analysis

Types of Reactions

(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The oxo group can be reduced to a hydroxy group using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The phenylmethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme mechanisms and interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
  • (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-thiazolidinone
  • (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-imidazolidinone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone, commonly referred to as oxazolidinone, is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of the compound is C18H21NO4C_{18}H_{21}NO_{4} with a molecular weight of 315.36 g/mol. It is characterized by the presence of an oxazolidinone ring, which is crucial for its biological activity.

PropertyValue
CAS Number1005006-69-8
Molecular FormulaC18H21NO4
Molecular Weight315.36 g/mol
SolubilityDichloromethane, Ethyl Acetate, Methanol

Biological Activity Overview

Oxazolidinones have been extensively studied for their biological activities, particularly in the field of medicinal chemistry. They exhibit a range of effects including:

  • Antibacterial Activity : The oxazolidinone framework is known for its antibacterial properties, particularly against Gram-positive bacteria. For example, compounds like linezolid have shown efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Enzyme Inhibition : Oxazolidinones can act as enzyme inhibitors. They have been identified as selective monoamine oxidase inhibitors, which are relevant in treating depression and anxiety disorders .
  • Antitumor Properties : Some studies suggest that oxazolidinones may have antitumor effects due to their ability to inhibit specific cellular pathways involved in cancer progression .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation .
  • Modulation of Enzymatic Activity : The structural features allow it to interact with various enzymes, potentially altering their activity and influencing metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxazolidinones:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of oxazolidinones exhibited MIC values below 0.5 μg/mL against multiple strains of Gram-positive bacteria, indicating potent antibacterial activity .
  • Cytotoxicity Assessment : Research involving cell lines has shown that certain oxazolidinone derivatives can induce cytotoxic effects on cancer cells while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy .
  • Pharmacological Studies : In vivo studies have indicated that oxazolidinones can effectively reduce bacterial load in infected models, showcasing their potential as therapeutic agents against resistant infections .

Q & A

Basic: What spectroscopic methods are most effective for confirming the stereochemical integrity of this oxazolidinone derivative?

Answer:
The stereochemical configuration of this compound can be validated using a combination of:

  • ¹H NMR and ¹³C NMR : Analyze coupling constants (e.g., J values for vicinal protons) and chemical shifts to confirm the (2R,3S) and (4R) configurations. For example, the hydroxy group at C3 (2R,3S) may show distinct splitting patterns due to neighboring stereocenters .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula accuracy and rule out unintended byproducts. A purity of ≥92% was achieved in related syntheses using this method .
  • Polarimetry or Chiral HPLC : To verify enantiomeric excess if the compound is synthesized via asymmetric catalysis .

Advanced: How can competing reaction pathways during the synthesis of this oxazolidinone be minimized?

Answer:
Competing pathways (e.g., epimerization or undesired cyclization) can be controlled by:

  • Catalytic Optimization : Use EDC●HCl and DMAP for selective coupling of hydroxy or carbonyl groups, as demonstrated in similar oxazolidinone syntheses (92% yield) .
  • Temperature Control : Maintain low temperatures (e.g., 0–5°C) during acid-sensitive steps to prevent racemization.
  • Byproduct Analysis : Employ LC-MS or TLC to monitor intermediates. For example, isoindole-dione byproducts (common in strained heterocycles) may require column chromatography for removal .

Basic: What are the critical parameters for maintaining compound stability during storage?

Answer:
Stability is influenced by:

  • Storage Conditions : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation of the oxazolidinone ring .
  • Light Exposure : Store in amber vials to protect light-sensitive moieties like the propenyl group .

Advanced: What strategies resolve low yields in coupling steps involving the propenyl substituent?

Answer:
Low yields often stem from steric hindrance or poor nucleophile activation. Solutions include:

  • Reagent Selection : Use EDC●HCl with DMAP for efficient activation of carboxylic acids, as shown in related syntheses (191 mg isolated yield) .
  • Flow Chemistry : Optimize reaction kinetics via continuous-flow systems, which improve mixing and heat transfer for sensitive intermediates .
  • Protecting Groups : Temporarily protect the hydroxy group at C3 with a silyl ether (e.g., TMSCl) to reduce side reactions during coupling .

Basic: How can the kinetic vs. thermodynamic control of the oxazolidinone ring closure be investigated?

Answer:

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track ring-closure kinetics.
  • Temperature-Dependent Studies : Compare yields at varying temperatures (e.g., 25°C vs. 60°C). Lower temperatures may favor kinetic products (e.g., cis isomers), while higher temperatures favor thermodynamic stability .
  • Computational Modeling : Apply DFT calculations to predict transition states and energetics of ring-closure pathways.

Advanced: What methodologies are effective for analyzing degradation products under oxidative conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and analyze via:
    • LC-HRMS : Identify oxidation products (e.g., epoxidation of the propenyl group or hydroxylation of the phenylmethyl substituent) .
    • NMR Spin Trapping : Detect radical intermediates using TEMPO or DMPO as spin traps.
  • Forced Degradation in Flow Reactors : Simulate oxidative stress with controlled reagent gradients to isolate labile intermediates .

Basic: What solvent systems are optimal for recrystallizing this compound to ensure high enantiomeric purity?

Answer:

  • Binary Solvent Mixtures : Use hexane/ethyl acetate (3:1) or toluene/ethanol (2:1) for slow crystallization.
  • Chiral Resolution Additives : Add 1–5 mol% of (S)-mandelic acid to enhance diastereomeric crystallization .
  • Temperature Gradients : Cool from reflux to 4°C over 12 hours to promote crystal growth.

Advanced: How can computational tools predict the compound’s reactivity in catalytic asymmetric reactions?

Answer:

  • Docking Studies : Model the compound’s interaction with chiral catalysts (e.g., chromium complexes) using software like Schrödinger or AutoDock .
  • MD Simulations : Assess conformational flexibility of the pentenyl chain to identify steric clashes in transition states.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for predictive optimization .

Table 1: Key Synthetic Parameters from Evidence

ParameterOptimal ConditionSource
Coupling ReagentEDC●HCl + DMAP
Temperature for Stability–20°C (inert atmosphere)
Chiral AnalysisChiral HPLC
Byproduct RemovalColumn Chromatography

Table 2: Common Degradation Pathways

Stress ConditionLikely Degradation ProductAnalytical Method
Oxidative (H₂O₂)Epoxidized propenyl derivativeLC-HRMS
Hydrolytic (pH 7.4)Ring-opened carbamate¹³C NMR
Photolytic (UV light)Phenylmethyl hydroxylationUV-Vis

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